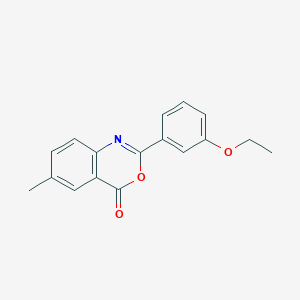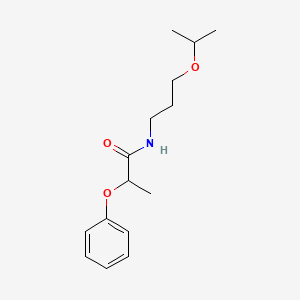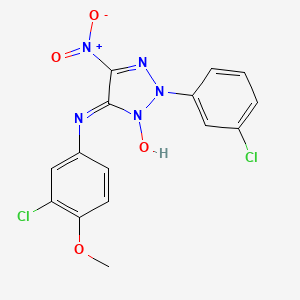![molecular formula C18H22N2O3 B4189326 1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)
1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone
Descripción general
Descripción
1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone, commonly known as EMID-1, is a synthetic compound that belongs to the class of indole-based drugs. EMID-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of EMID-1 is not fully understood. However, it is believed that EMID-1 exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
EMID-1 has been shown to have various biochemical and physiological effects. In cancer cells, EMID-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammation, EMID-1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In addition, EMID-1 has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMID-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EMID-1 has also been shown to have low toxicity and high selectivity towards cancer cells. However, EMID-1 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, EMID-1 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of EMID-1. One potential direction is to investigate the mechanism of action of EMID-1 in more detail. This could involve identifying the specific signaling pathways that are modulated by EMID-1 and the downstream effects of these pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of EMID-1 in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of EMID-1 in animal models. Finally, future studies could investigate the potential therapeutic applications of EMID-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
EMID-1 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, EMID-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. EMID-1 has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, EMID-1 has been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-14-5-4-6-15-16(13(2)21)11-20(18(14)15)12-17(22)19-7-9-23-10-8-19/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNYSRQGUKBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{[(2-methoxy-1-methylethyl)amino]carbonyl}benzamide](/img/structure/B4189243.png)
![N-benzyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4189246.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4189249.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)

![1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B4189294.png)
![N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4189350.png)